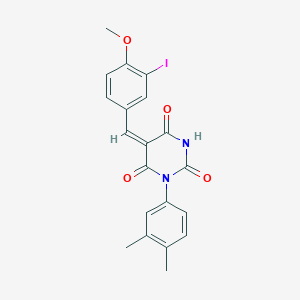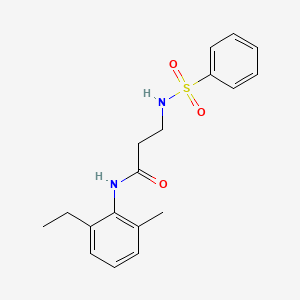![molecular formula C17H23NO B4848549 N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide](/img/structure/B4848549.png)
N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide, also known as Bicuculline, is a natural alkaloid that is found in the seeds of plants such as Dicentra cucullaria and Adlumia fungosa. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and has been extensively studied for its effects on the central nervous system.
Mechanism of Action
N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide acts as a competitive antagonist of the GABA receptor, binding to the receptor and preventing the binding of GABA. This leads to an increase in neuronal excitability and the release of other neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including an increase in neuronal excitability, the release of other neurotransmitters such as dopamine and glutamate, and the induction of seizures in animal models.
Advantages and Limitations for Lab Experiments
N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide has been widely used in laboratory experiments to study the effects of GABA receptor antagonists on the central nervous system. Its potency and specificity make it a useful tool for investigating the role of GABA in neuronal function. However, its ability to induce seizures in animal models limits its use in certain types of experiments.
Future Directions
There are several potential future directions for research on bicuculline, including:
1. Further investigation of its effects on neuronal function and behavior in animal models.
2. Development of new synthetic methods for producing bicuculline and related compounds.
3. Investigation of its potential therapeutic applications, such as in the treatment of epilepsy or other neurological disorders.
4. Study of the effects of bicuculline on other neurotransmitter systems, such as the dopamine and glutamate systems.
5. Investigation of the effects of bicuculline on different types of neurons and brain regions.
In conclusion, bicuculline is a natural alkaloid that has been extensively studied for its effects on the central nervous system. Its potency and specificity make it a useful tool for investigating the role of GABA in neuronal function, and its ability to induce seizures in animal models provides a unique opportunity to study the mechanisms underlying epileptic seizures. Further research on bicuculline and related compounds could lead to new insights into the functioning of the brain and the development of new therapeutic interventions for neurological disorders.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide has been extensively studied for its effects on the central nervous system. It is a potent antagonist of the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the brain. This compound blocks the activity of GABA receptors, leading to an increase in neuronal excitability and the release of other neurotransmitters such as dopamine and glutamate.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-12-2-4-13(5-3-12)7-9-17(19)18-16-11-14-6-8-15(16)10-14/h2-5,14-16H,6-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWIEOGLASEJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-dimethylphenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4848470.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4848479.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4848487.png)

![2-{4-chloro-5-[({4-[(diethylamino)sulfonyl]phenyl}amino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4848501.png)
![5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazole](/img/structure/B4848524.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-cyclohexylpropanoate](/img/structure/B4848528.png)
![6-(4-ethylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4848534.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide](/img/structure/B4848535.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4848540.png)
![methyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4848546.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4848553.png)